Product packaging for 2-Tert-butyl-10H-phenothiazine(Cat. No.:CAS No. 61174-12-7)

2-Tert-butyl-10H-phenothiazine

Cat. No.: B14585517
CAS No.: 61174-12-7
M. Wt: 255.4 g/mol
InChI Key: GNVZUWGRRNRRJN-UHFFFAOYSA-N
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Description

2-tert-butyl-10H-phenothiazine (CAS Number: 61174-12-7) is a high-purity research chemical serving as a valuable analytical standard and a key scaffold in medicinal chemistry. It is particularly useful as an HPLC standard for quality control and analytical methods . As a derivative of the 10H-phenothiazine tricyclic system, this compound is part of a class known for its significant bioactivity and versatility in therapeutic development . The phenothiazine core is a prototypical pharmaceutical lead structure, and its derivatives are investigated for a wide spectrum of biological activities . These activities include potential applications in anticancer research, where phenothiazines have demonstrated mechanisms such as inducing apoptosis, inhibiting cell proliferation, and modulating key pathways like PI3K/AKT/mTOR . Furthermore, phenothiazine-based compounds are explored for their antimicrobial properties and their ability to reverse multidrug resistance in pathogens, making them promising candidates for combination therapies . The tert-butyl substituent on the phenothiazine core can influence the compound's physicochemical properties and its interaction with biological targets, offering a point of diversification for structure-activity relationship (SAR) studies . Researchers utilize this compound in the development of new chemical entities through molecular hybridization, a strategy that links the phenothiazine pharmacophore to other active molecules to create multi-target agents . This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should refer to the material safety data sheet (MSDS) for detailed handling and hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17NS B14585517 2-Tert-butyl-10H-phenothiazine CAS No. 61174-12-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61174-12-7

Molecular Formula

C16H17NS

Molecular Weight

255.4 g/mol

IUPAC Name

2-tert-butyl-10H-phenothiazine

InChI

InChI=1S/C16H17NS/c1-16(2,3)11-8-9-15-13(10-11)17-12-6-4-5-7-14(12)18-15/h4-10,17H,1-3H3

InChI Key

GNVZUWGRRNRRJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)SC3=CC=CC=C3N2

Origin of Product

United States

Synthetic Methodologies for 2 Tert Butyl 10h Phenothiazine and Its Derivatives

Strategies for Introducing the Tert-butyl Group onto the Phenothiazine (B1677639) Core

The placement of a tert-butyl group at the C-2 position of the phenothiazine nucleus can be achieved through several synthetic routes. These strategies can be broadly categorized into direct alkylation of the phenothiazine core and cyclization of precursors already bearing the tert-butyl substituent.

Friedel-Crafts Alkylation Approaches for Positional Selectivity

The direct alkylation of phenothiazine via the Friedel-Crafts reaction is a primary method for introducing alkyl groups onto the aromatic rings. This electrophilic aromatic substitution typically utilizes an alkyl halide and a Lewis acid catalyst.

A process for preparing tert-butylphenothiazines involves reacting phenothiazine with t-butyl chloride in the presence of anhydrous aluminum chloride at temperatures ranging from 50°C to 200°C. In this process, when a single alkyl group is introduced, it predominantly occupies the 2- or 3-position on the phenothiazine ring. The positional outcome is influenced by reaction conditions, including the molar ratios of the reactants and catalyst. For instance, a mole ratio of 1:5:1.1 for phenothiazine to t-butyl chloride to anhydrous aluminum chloride has been specified in patent literature for the synthesis of t-butylphenothiazines. Another variation of this approach involves the in-situ alkylation of phenothiazine, formed from diphenylamine (B1679370) and sulfur, using an olefin like diisobutylene in the presence of an acid catalyst.

However, it is noteworthy that the direct tert-butylation of phenothiazine has been reported as challenging, with some studies indicating that the reaction was unsuccessful using various common Lewis acid catalysts such as aluminum chloride, aluminum bromide, zinc chloride, or stannic chloride. This suggests that the reaction conditions are critical for a successful outcome. The reactivity of the C-2 position towards electrophilic substitution is well-established through related Friedel-Crafts acylation reactions, which readily yield 2-acetyl and 2-chloroacetyl phenothiazine derivatives.

CatalystAlkylating AgentTemperaturePositional SelectivityReference
Anhydrous AlCl₃t-butyl chloride50-200 °CC-2 or C-3
Acid CatalystDiisobutyleneNot specified3- and 7-positions
AlCl₃, AlBr₃, ZnCl₂, SnCl₄Not specifiedNot specifiedUnsuccessful

Directed Electrophilic Aromatic Substitution Techniques

For achieving higher regioselectivity, directed ortho metalation (DoM) presents a powerful strategy in aromatic functionalization. chem-station.comwikipedia.orgorganic-chemistry.org This technique involves the use of a directing metalation group (DMG) that complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.org In the context of the phenothiazine core, the nitrogen atom can act as a Lewis basic site to direct lithiation.

Studies on the metalation of phenothiazine using n-butyllithium (n-BuLi) have shown that the reaction pathway is complex. unblog.fr The process can lead to deprotonation, creating an aryllithium intermediate that can then react with a suitable electrophile. unblog.fr While this method offers the potential for precise, site-selective introduction of substituents, its application for the direct introduction of a tert-butyl group onto the phenothiazine core is not widely documented and would require careful optimization to control the position of lithiation and subsequent alkylation.

An alternative to direct alkylation is the synthesis of the phenothiazine ring from precursors that already contain the tert-butyl group. A notable method is the thionation of 3-tert-butyldiphenylamine. This approach involves the reaction of the substituted diphenylamine with sulfur, leading to the formation of 2-tert-butylphenothiazine. Another proposed route involves the reaction of 2-amino substituted benzenethiols with p-tert-butyl phenol (B47542). These "building block" approaches avoid the potential regioselectivity issues associated with direct Friedel-Crafts alkylation of the parent phenothiazine.

N-Substitution and Derivatization of 2-Tert-butyl-10H-Phenothiazine

The nitrogen atom at the 10-position of the phenothiazine ring is a key site for derivatization, allowing for the introduction of a wide variety of substituents that can modulate the compound's chemical and physical properties.

N-Alkylation and Acylation Methods

The hydrogen atom on the nitrogen of this compound is readily substituted via N-alkylation and N-acylation reactions. N-alkylation is commonly performed by reacting the sodium salt of the phenothiazine with an appropriate alkyl halide.

For example, 2-tert-butylphenothiazine can be reacted with various dialkylaminoalkyl halides in the presence of sodamide to afford a range of 10-substituted derivatives. This method has been used to synthesize compounds such as 2-tert-butyl-10-(3-dimethylaminopropyl)phenothiazine and 2-tert-butyl-10-(2-dimethylaminopropyl)phenothiazine. The reaction of 2-tert-butylphenothiazine with 1-bromo-3-chloropropane, followed by condensation with 1-piperazinoethanol, yields more complex N-substituted derivatives.

N-acylation can be achieved using acyl halides or anhydrides. A general method involves reacting phenothiazine with chloroacetyl chloride in a dry solvent like benzene (B151609) to produce N-(2-chloroacetyl)phenothiazine. This can then serve as an intermediate for further substitutions.

10-SubstituentReagentBaseReference
3-Dimethylaminopropyl3-Dimethylaminopropyl chlorideSodamide
2-Dimethylaminopropyl2-Dimethylaminopropyl chlorideSodamide
3-Diethylaminopropyl3-Diethylaminopropyl chlorideSodamide
2-(1-Piperazinyl)ethyl1-(2-Chloroethyl)piperazineSodamide
3-(4-(2-Hydroxyethyl)-1-piperazinyl)propyl1-Bromo-3-chloropropane, then 1-PiperazinoethanolSodamide

Palladium-Catalyzed N-Arylation Reactions

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful and versatile method for forming C-N bonds and has been successfully applied to the N-arylation of phenothiazines. nih.govacs.orgnih.gov This reaction allows for the introduction of various aryl and heteroaryl groups at the 10-position.

The reaction typically involves coupling the phenothiazine with an aryl halide (bromide, chloride, or iodide) or triflate in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.govnih.gov Studies have shown that phenothiazine can be coupled with substrates like bromo anthracenes and perylene (B46583) under Buchwald-Hartwig conditions. nih.govacs.org The choice of catalyst, ligand (e.g., electron-rich biarylphosphines), base (e.g., sodium tert-butoxide, cesium carbonate), and solvent are crucial for achieving high yields. researchgate.net This methodology enables the synthesis of sterically demanding N-arylphenothiazines, which are of interest for their electronic and photophysical properties. nih.govacs.org

Functionalization at Other Positions (e.g., C-3, C-7) of the this compound Skeleton

Further functionalization of the this compound skeleton at other carbon positions allows for the synthesis of more complex derivatives. The introduction of additional substituents is governed by the directing effects of the existing tert-butyl group and the phenothiazine ring system itself.

The phenothiazine nucleus is electron-rich and generally directs electrophiles to the 3- and 7-positions. The tert-butyl group at C-2 is an ortho, para-directing group. stackexchange.com Therefore, in an electrophilic aromatic substitution reaction on 2-tert-butylphenothiazine, the incoming electrophile would be directed to positions C-1, C-3 (ortho to the tert-butyl group), and C-7 (para to the tert-butyl group). However, the bulky nature of the tert-butyl group can sterically hinder attack at the adjacent C-1 and C-3 positions. stackexchange.com Consequently, electrophilic substitution is often predicted to occur preferentially at the C-7 position.

Patent literature suggests that under certain Friedel-Crafts conditions, multiple alkylations of the phenothiazine core can occur, leading to products such as 2,7- or 3,7-disubstituted derivatives. This indicates that positions like C-7 are accessible for further substitution. However, specific studies detailing the systematic functionalization (e.g., halogenation, nitration) of the this compound skeleton are not extensively documented, and the precise regiochemical outcomes would likely depend on the specific reagents and reaction conditions employed.

Halogenation and Subsequent Cross-Coupling Strategies (e.g., Sonogashira, Suzuki)

Halogenation of the phenothiazine core is a critical first step for introducing further complexity via cross-coupling reactions. The electron-rich nature of the aromatic rings allows for electrophilic halogenation at various positions. Once halogenated, these intermediates become versatile substrates for palladium-catalyzed cross-coupling reactions like the Sonogashira and Suzuki reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Sonogashira cross-coupling reaction, which couples terminal alkynes with aryl halides, has been employed to synthesize π-conjugated push-pull chromophores based on the phenothiazine scaffold. rsc.orgnih.gov This methodology allows for the introduction of acetylenic moieties, which can extend the conjugation of the system and are valuable for applications in materials science. Similarly, the Suzuki-Miyaura coupling reaction has been utilized to form biaryl linkages by reacting halogenated phenothiazine derivatives with various boronic acids. researchgate.net This reaction is a powerful tool for creating complex molecular structures, such as those found in benzo[a]phenothiazine derivatives. researchgate.net

Table 1: Examples of Cross-Coupling Reactions on Phenothiazine Scaffolds

Reaction TypeSubstrateCoupling PartnerCatalyst SystemProduct TypeReference
SonogashiraHalogenated PhenothiazineTerminal AlkynePd-catalystAlkynyl-substituted Phenothiazines rsc.org
Suzuki-Miyaura6-chloro-5H-benzo[a]phenothiazin-5-onePhenylboronic acidTris(dibenzylideneacetone)palladium(0), SPhos, K3PO4Aryl-substituted Benzo[a]phenothiazines researchgate.net

Formylation and Subsequent Aldehyde Derivatization Reactions

Formylation of the phenothiazine nucleus introduces an aldehyde group, a versatile functional handle for a plethora of subsequent chemical transformations. The Vilsmeier-Haack reaction is a common method for introducing a formyl group onto the electron-rich phenothiazine ring system. The resulting formylphenothiazine is a key intermediate for synthesizing a wide range of derivatives. researchgate.net

The aldehyde functionality can undergo various reactions, including condensation reactions to form larger, more complex structures. For instance, N-alkyl-3-formyl phenothiazine has been used as a building block in single-step multicomponent reactions to synthesize diverse heterocyclic derivatives incorporating the phenothiazine moiety. researchgate.net Knoevenagel condensation of formyl phenothiazines with active methylene (B1212753) compounds is another strategy used to create merocyanine (B1260669) dyes and precursors for polymerization. researchgate.net

Advanced Synthetic Protocols

Modern synthetic chemistry has introduced advanced protocols that offer improved efficiency, control, and sustainability for the synthesis of complex molecules. These methods have been successfully applied to the derivatization of the phenothiazine core.

Continuous Flow Synthesis Techniques for Phenothiazine Core Derivatization

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs), offering advantages such as enhanced safety, better heat and mass transfer, and potential for automation and scale-up. researchgate.net A feasibility study on the synthesis of phenothiazine-derived antipsychotics demonstrated a telescoped flow process for the derivatization of the 10H-phenothiazine core. researchgate.netx-mol.com In this process, a solution of 10H-phenothiazine is mixed with 3-chloropropionyl chloride and pumped through a heated coil reactor, achieving high conversion to the desired intermediate in a short residence time. researchgate.net This approach highlights the potential of continuous flow technology for the efficient and rapid synthesis of phenothiazine derivatives. researchgate.net

Multi-Component Reactions (e.g., Ugi Reaction) for Modular Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. rsc.org This approach offers high atom economy and allows for the rapid generation of molecular diversity. An iodine-promoted three-component method has been developed for the synthesis of the phenothiazine core itself from simple starting materials like cyclohexanones, elemental sulfur, and inorganic ammonium (B1175870) salts. rsc.org

While the direct application of the Ugi reaction starting with this compound is not extensively detailed, the principles of MCRs are well-suited for its derivatization. The Ugi reaction, which typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide, is a cornerstone of MCR chemistry for creating complex scaffolds. nih.govmdpi.com Functionalized phenothiazines, such as N-alkyl-3-formyl phenothiazine, have been successfully employed in MCRs to build diverse heterocyclic systems, demonstrating the modularity of this approach. researchgate.net

Polymerization Methodologies Utilizing this compound Building Blocks

Phenothiazine derivatives, including those with a tert-butyl group, serve as valuable building blocks for the synthesis of functional polymers due to their unique electronic and optical properties. Various polymerization methodologies have been explored.

Rhodium-catalyzed polymerization has been used to synthesize polyacetylenes bearing phenothiazinyl merocyanine substituents. researchgate.net These polymers are luminescent and exhibit positive emission solvatochromism. Another significant method is the Buchwald-Hartwig amination polymerization, which has been used to create novel polymers by reacting dihalo-phenothiazine monomers with substituted anilines. aminer.orgscilit.com These reactions yield transparent, functional organic materials with potential applications in electronics.

Table 2: Polymerization Methods for Phenothiazine-Based Polymers

Polymerization MethodMonomer TypeResulting PolymerKey PropertiesReference
Rhodium-catalyzed polymerization3-ethynyl phenothiazinesPhenothiazinyl-substituted polyacetylenesLuminescent, Solvatochromic researchgate.net
Buchwald-Hartwig aminationDihalo-phenothiazine and anilinesPhenothiazine-aniline copolymersTransparent, Functional aminer.orgscilit.com

Oxidative Addition Reactions for Substituted Phenothiazin-5-ium Derivatives

The phenothiazine ring system is susceptible to oxidation, a property that is central to many of its applications and further derivatization pathways. The sulfur atom in the central thiazine (B8601807) ring is particularly prone to oxidation, which can lead to the formation of sulfoxides and sulfones. nih.gov Furthermore, the heterocyclic system as a whole can act as an electron donor, readily forming a stable radical cation upon one-electron oxidation. researchgate.netmdpi.com

Electrochemical oxidation of phenothiazine derivatives results in the appearance of the characteristic phenothiazine radical cation. researchgate.net This species, often referred to as a phenothiazin-5-ium radical cation, is a key intermediate in various chemical and biological processes. The ability of phenothiazines to undergo these redox processes is fundamental to their antioxidant properties, where they can trap radicals. nih.govmdpi.com The formation of these oxidized species represents a form of oxidative derivatization that alters the electronic properties of the molecule.

Computational and Theoretical Investigations of 2 Tert Butyl 10h Phenothiazine Systems

Electronic Structure and Bonding Characteristics

Computational and theoretical chemistry provide powerful tools to understand the intrinsic electronic properties of 2-Tert-butyl-10H-phenothiazine. These methods allow for a detailed analysis of its molecular orbitals, charge distribution, and the nature of its intramolecular interactions, which are fundamental to its reactivity and photophysical behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy of the HOMO is related to the ionization potential and its electron-donating ability, while the LUMO energy relates to the electron affinity and its electron-accepting ability. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. scispace.com

In phenothiazine-based systems, the HOMO is typically delocalized over the electron-rich tricyclic core, including the sulfur and nitrogen heteroatoms, which act as the primary electron-donating centers. mdpi.com The introduction of an electron-donating tert-butyl group at the 2-position is expected to raise the energy of the HOMO, making the molecule easier to oxidize compared to the unsubstituted phenothiazine (B1677639). Conversely, the LUMO is generally distributed over the aromatic rings. scispace.commdpi.com The specific energies and the resulting gap can be calculated using methods like Density Functional Theory (DFT). irjweb.com A smaller HOMO-LUMO gap generally implies higher chemical reactivity and is associated with a red-shift in the absorption spectrum. pmf.unsa.ba

Theoretical calculations for phenothiazine derivatives show that modifications to the core structure can tune these energy levels. For instance, the addition of electron-withdrawing groups tends to lower both HOMO and LUMO energies, whereas electron-donating groups, such as the tert-butyl group, raise them. rsc.org This tuning of the frontier orbital energies is a cornerstone of designing phenothiazine-based materials for specific electronic applications. rsc.org

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Phenothiazine Systems

Compound HOMO (eV) LUMO (eV) Energy Gap (eV)
Phenothiazine (Parent) -5.1 -0.9 4.2
This compound (Expected) -4.9 -0.8 4.1
Phenothiazine S-oxide (Derivative) -5.8 -2.1 3.7

Note: These are typical, illustrative values based on DFT calculations for related structures. Actual values may vary depending on the computational method and basis set used.

The distribution of electron charge within the this compound molecule is inherently uneven due to the presence of heteroatoms with different electronegativities and the aromatic system. High-resolution X-ray studies and theoretical calculations on related phenothiazine derivatives reveal a significant intramolecular charge redistribution, where the phenothiazine core acts as a donor fragment. rsc.orgresearchgate.net The nitrogen and sulfur atoms are regions of particular interest. In the neutral ground state, the phenothiazine moiety is electron-rich. researchgate.net

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical model that analyzes the topology of the electron density (ρ) to characterize chemical bonding and intramolecular interactions. mdpi.comnih.gov By locating critical points in the electron density, QTAIM can identify and characterize covalent bonds, hydrogen bonds, and other non-covalent interactions within a molecule. mdpi.comnih.govdntb.gov.ua

In the context of this compound, QTAIM analysis can be used to precisely describe the nature of the C-S, C-N, C-C, and C-H bonds within the tricyclic system and the substituent. The theory allows for the calculation of properties at bond critical points (BCPs), such as the electron density (ρ_BCP) and its Laplacian (∇²ρ_BCP), which provide quantitative measures of bond strength and type. nih.gov For instance, this method has been successfully applied to other phenothiazine derivatives to identify and quantify weak intramolecular hydrogen bonds, which can play a role in determining the molecule's preferred conformation. mdpi.comnih.govdntb.gov.ua Such analyses provide a rigorous physical basis for understanding the forces that dictate the molecule's three-dimensional structure and stability.

Conformational Analysis and Molecular Dynamics Simulations

The non-planar, butterfly-like structure of the phenothiazine core is a defining characteristic that governs its physical and chemical properties. Computational methods are essential for exploring the conformational landscape and dynamics of this flexible system.

The central six-membered ring of the 10H-phenothiazine system, containing the sulfur and nitrogen heteroatoms, is not planar and adopts a flexible boat-like conformation. mdpi.comyoutube.comkhanacademy.org This molecule is characterized by a "folding angle" or "dihedral angle" between the planes of the two benzo rings, which gives it a distinctive butterfly shape. mdpi.com This folding is a dynamic process, and the molecule can interconvert between different conformers.

Molecular dynamics simulations and conformational analysis can map the potential energy surface of this folding motion. The boat conformation of the central ring is inherently flexible, and transitions to twist-boat conformations can occur to alleviate steric strain. youtube.com The energy barrier for this ring inversion is a key parameter that determines the conformational flexibility at a given temperature. DFT calculations on phenothiazine derivatives have been used to determine the bending angles in the middle ring, providing a static picture of this folded structure. mdpi.com

The introduction of a sterically demanding tert-butyl group at the 2-position of the phenothiazine ring has a significant impact on its conformational landscape. The bulkiness of the tert-butyl group can influence the preferred folding angle of the phenothiazine core to minimize steric hindrance.

Studies on substituted phenothiazines have shown that bulky groups affect molecular packing in the solid state. The presence of a tert-butyl group can lead to looser packing and weaker intermolecular interactions. rsc.org Computationally, the effect of the substituent on the conformational energy can be evaluated. The tert-butyl group will increase the energy of conformers where it experiences significant steric clash with adjacent parts of the molecule or with neighboring molecules. This steric influence can alter the equilibrium between different folded conformations and may affect the dynamics of the ring-inversion process. rsc.org While the tert-butyl group's electronic effect on π-conjugation might be minimal, its steric effect is a dominant factor in determining the molecule's three-dimensional structure and solid-state properties. rsc.org

Dynamic Behavior via Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations serve as a powerful computational tool to investigate the dynamic behavior of molecular systems, including this compound. nih.gov These simulations model the interactions between atoms over time, providing a detailed view of molecular motion, conformational changes, and intermolecular interactions. nih.gov By solving Newton's equations of motion for a system of atoms, MD can reveal how the molecule behaves in different environments, such as in solution or in complex with biological macromolecules. frontiersin.org

Prediction of Spectroscopic Parameters

Theoretical UV-Vis and Fluorescence Spectral Simulations

Theoretical simulations of Ultraviolet-Visible (UV-Vis) and fluorescence spectra for this compound are primarily conducted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netmdpi.com This quantum chemical method allows for the calculation of excited state energies, which correspond to the absorption and emission of light. The simulations can predict the maximum absorption wavelengths (λmax) and help in the assignment of electronic transitions. mdpi.com

For phenothiazine derivatives, the UV-Vis absorption spectrum typically displays two main bands. researchgate.net A shorter wavelength band is attributed to a π → π* transition within the aromatic system, while a longer-wavelength band is often associated with an n → π* transition involving the lone pair electrons on the sulfur and nitrogen atoms. researchgate.netnih.gov The presence of the tert-butyl group at the 2-position is expected to have a minimal effect on the molecule's π-conjugation and thus cause only minor shifts in the absorption maxima compared to the parent 10H-phenothiazine. rsc.org

Fluorescence spectra are simulated by calculating the energy difference between the first excited state (S1) and the ground state (S0). nih.gov The simulations can predict the emission wavelength and provide insights into the nature of the emitting state. The difference between the absorption and emission maxima, known as the Stokes shift, can also be estimated. ubbcluj.ro These theoretical predictions are invaluable for interpreting experimental spectra and understanding the photophysical properties of the molecule. researchgate.net

Table 1: Predicted Spectroscopic Data for Phenothiazine Systems

Parameter Predicted Value/Range Associated Electronic Transition Method
UV-Vis Absorption (λmax) ~250-280 nm π → π* TD-DFT
~300-340 nm n → π* TD-DFT

| Fluorescence Emission (λem) | ~440-480 nm | S1 → S0 | TD-DFT |

Note: Data is representative of phenothiazine derivatives and serves as an estimation for this compound.

Vibrational Frequency Calculations for Infrared Spectroscopy

Theoretical vibrational frequencies for this compound can be calculated using Density Functional Theory (DFT) methods, such as B3LYP. nih.govresearchgate.net These calculations provide a simulated infrared (IR) spectrum by determining the frequencies of the normal modes of vibration of the molecule. Each calculated frequency corresponds to a specific type of molecular motion, such as bond stretching, bending, or rocking. msu.eduyoutube.com

The covalent bonds within a molecule are not static; they behave like springs that vibrate at specific frequencies. msu.edu When the frequency of infrared radiation matches the natural vibrational frequency of a bond, the molecule absorbs the radiation, resulting in a peak in the IR spectrum. Computational methods allow for the assignment of these absorption bands to specific functional groups and vibrational modes. nih.gov For this compound, key vibrations include C-H stretching of the aromatic rings and the tert-butyl group, N-H stretching of the secondary amine, C-N and C-S stretching within the heterocyclic ring, and various C-H bending modes. clockss.org Comparing the theoretically calculated spectrum with an experimental one can aid in structural confirmation. nih.gov

Table 2: Predicted Characteristic Vibrational Frequencies

Vibrational Mode Functional Group Predicted Frequency (cm⁻¹)
N-H Stretch Secondary Amine ~3400
C-H Stretch (Aromatic) Benzene (B151609) Rings ~3000-3100
C-H Stretch (Aliphatic) Tert-butyl Group ~2850-2970
C=C Stretch Aromatic Ring ~1500-1600
C-H Bend Tert-butyl Group ~1340-1470
C-N Stretch Thiazine (B8601807) Ring ~1250-1350

Note: Frequencies are typical ranges for the specified functional groups and are calculated using DFT methods.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for this compound is achieved through quantum chemical calculations, often employing the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net These calculations provide theoretical ¹H and ¹³C chemical shifts that can be compared with experimental data to aid in spectral assignment and structure verification. nih.gov

The tert-butyl group is a particularly useful probe in NMR studies because it provides a strong, sharp singlet in the ¹H NMR spectrum, corresponding to its nine equivalent protons. nih.gov Its chemical shift is typically found in the upfield region of the spectrum. The ¹³C NMR spectrum of the tert-butyl group shows a characteristic signal for the quaternary carbon and another for the three equivalent methyl carbons. nih.gov

For the phenothiazine core, calculations can predict the chemical shifts of the aromatic protons and carbons. The substitution pattern on the aromatic rings influences the electronic environment of each nucleus, leading to distinct chemical shifts that are sensitive to the position of the tert-butyl group. researchgate.net Theoretical predictions are crucial for differentiating between isomers and understanding substituent effects on the electronic structure. rsc.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

Nucleus Type Position/Group Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Proton Tert-butyl (-C(CH₃)₃) 1.2 - 1.4 -
Aromatic (C-H) 6.8 - 7.5 -
Amine (N-H) ~8.0 - 8.5 -
Carbon Tert-butyl (-C (CH₃)₃) - ~34
Tert-butyl (-C(CH₃ )₃) - ~31
Aromatic (C-H) - 115 - 130

Note: Chemical shifts are estimations based on typical values for phenothiazine and tert-butyl moieties in common NMR solvents like DMSO-d6 or CDCl3. utsouthwestern.edu

Reactivity and Mechanistic Pathway Predictions

DFT-Based Descriptors for Chemical Potential, Hardness, Electrophilicity, and Nucleophilicity

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the chemical reactivity of molecules like this compound through a set of global reactivity descriptors. nih.govresearchgate.net These descriptors are calculated based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The chemical potential (μ) indicates the tendency of electrons to escape from the system. It is approximated as the average of the HOMO and LUMO energies. arxiv.org The chemical hardness (η) measures the resistance of a molecule to a change in its electron distribution; a larger HOMO-LUMO gap implies greater hardness and lower reactivity. nih.govarxiv.org

Table 4: DFT-Based Reactivity Descriptors

Descriptor Formula (in terms of I and A) Significance
Chemical Potential (μ) μ ≈ -(I + A) / 2 Electron escaping tendency
Chemical Hardness (η) η ≈ (I - A) Resistance to charge transfer
Electrophilicity Index (ω) ω = μ² / (2η) Electron-accepting ability

| Nucleophilicity (N) | N = E_HOMO(Nu) - E_HOMO(TCE) | Electron-donating ability |

Note: I represents the ionization potential (≈ -E_HOMO) and A represents the electron affinity (≈ -E_LUMO). Nucleophilicity (N) is often calculated relative to a reference molecule like tetracyanoethylene (TCE).

Transition State Modeling for Reaction Pathways

Computational modeling of transition states is a powerful tool for elucidating the reaction mechanisms of phenothiazine derivatives. Density Functional Theory (DFT) calculations have been instrumental in understanding the regioselectivity of certain reactions. For instance, in the gold(I)-catalyzed carbene transfer reaction for C-H functionalization of N-protected phenothiazines, DFT studies can rationalize the observed regioselectivity. researchgate.net Similarly, in the photoelectrochemical functionalization of tryptophan, DFT calculations show that the activation at the β-position is energetically more favorable than at other sites. acs.orgacs.org These calculations reveal that the transition state for the β-position activation has a lower energy barrier, thus explaining the experimental outcome. acs.orgacs.org The energy profile can confirm that specific intermediates are the most stabilized species, which is a key factor in determining the reaction pathway. acs.org

Theoretical models can also predict how electron density influences the stability of reactive intermediates. For phenothiazine-based dyes on semiconductor surfaces, it has been shown that electron-donating substituents increase the stability of the phenothiazine radical unit formed after light-induced charge injection. rsc.org This stability, however, does not always directly translate to higher device stability, indicating the complexity of the reaction pathways involved. rsc.org

Table 1: Theoretical Energy Barriers in Reaction Pathways of Related Systems This table is illustrative and compiles data from analogous systems to represent the type of data generated in transition state modeling.

Reaction Pathway System Calculated Activation Energy (kcal/mol) Method
β-Position C-H Activation Tryptophan +6.3 DFT

Modeling of Supramolecular Assemblies and Intermolecular Forces

The self-assembly of phenothiazine derivatives into supramolecular structures is governed by a delicate balance of noncovalent interactions. Computational chemistry provides detailed insights into these forces, which are often difficult to isolate experimentally. mdpi.com

π-π stacking is a significant intermolecular interaction in many phenothiazine derivatives, influencing their molecular packing and photophysical properties. rsc.org The introduction of bulky substituents, such as a tert-butyl group, can significantly impact these interactions. The steric hindrance from the tert-butyl group can lead to looser molecular packing and weaker π-π interactions in the solid state. rsc.org This is in contrast to derivatives without such bulky groups, where intermolecular packing can be more dense. rsc.org

In some phenothiazine derivatives, the intermolecular π-π stacking distances have been observed to be in the range of 3.670–3.736 Å. mdpi.comnih.gov However, the presence of certain functional groups, like S=O or P=O which contain d-pπ bonds, can hinder intense intermolecular π-π stacking. mdpi.comnih.gov Computational studies on nitrogen-substituted phenothiazine derivatives have shown that in parallel stacked arrangements, a displacement of the rings is favored as it minimizes repulsive electrostatic components and maximizes attractive contributions. mdpi.com Theoretical calculations have been crucial in demonstrating that efficient intermolecular π-π interaction is key for achieving persistent room temperature phosphorescence in some phenothiazine 5,5-dioxide derivatives. rsc.org

The stability of π-stacked dimers of phenothiazine derivatives is largely determined by dispersion-type electron correlation effects. mdpi.com These forces are a major component of the binding energy in such systems. Theoretical investigations applying methods like second-order Møller-Plesset perturbation (MP2) theory and Density Functional Theory (DFT) are essential for accurately describing these noncovalent interactions. mdpi.com The conformational stability of these molecular systems is mainly attributed to these dispersion effects. mdpi.com

Hydrogen bonds play a crucial role in the crystal packing and stability of supramolecular assemblies of phenothiazine derivatives. Various types of hydrogen bonds, such as C-H⋯N, C-H⋯O, and N-H⋯O, have been identified in the crystal structures of these compounds. mdpi.comnih.govacs.org For example, in some phenothiazine co-crystals, the sharing of a hydrogen atom between a cation and an anion is confirmed by the presence of an N-H stretch in the FT-IR spectra. nih.govacs.org

Computational methods, such as Reduced Density Gradient (RDG) analysis, can be used to visualize and evaluate the strength of these noncovalent interactions. acs.org In such analyses, blue-colored regions on isosurfaces indicate attractive interactions like hydrogen bonding, with lower values of the sign(λ2)ρ function corresponding to stronger interactions. acs.org The disruption of these intermolecular hydrogen bonds by mechanical force can lead to changes in the material's properties, such as its fluorescence. acs.org

Table 2: Common Intermolecular Interactions in Phenothiazine Derivative Crystals

Interaction Type Example System Typical Distance (Å)
π-π Stacking Benzo nih.govacs.orgmdpi.comnih.govthiazino[2,3-b]quinoxalin-12-yl)(phenyl)methanone 3.670 - 3.736
C-H⋯N Benzo nih.govacs.orgmdpi.comnih.govthiazino[2,3-b]quinoxalin-12-yl)(phenyl)methanone 2.690

Crystal Structure Modeling and Optimization

The determination of the crystal structure of this compound and its derivatives is primarily achieved through single-crystal X-ray diffraction. mdpi.comnih.gov These experimental results are often complemented by computational studies, such as DFT calculations, to optimize the molecular geometry and to better understand the structural properties. nih.gov

For example, studies on other phenothiazine derivatives have revealed various crystal systems, including monoclinic and triclinic systems. mdpi.comnih.govnih.gov The crystal structure of 2-((10-hexyl-10H-phenothiazin-3-yl)methylene)malononitrile was found to be monoclinic, while the corresponding 10-octyl derivative crystallized in a triclinic system with four independent molecules in its asymmetric unit. nih.gov Such detailed structural information is vital for understanding the structure-property relationships in these materials. The presence of bulky groups like tert-butyl can influence the crystal packing and lead to specific conformational preferences. rsc.orgrsc.org Computational modeling can help predict these preferences and optimize the crystal structures. rsc.org

Table 3: Crystallographic Data for Representative Phenothiazine Derivatives This table presents data for related phenothiazine compounds to illustrate typical crystallographic parameters.

Compound Crystal System Space Group a (Å) b (Å) c (Å) β (°)
Compound 1 mdpi.comnih.gov Monoclinic P2₁/n - - - -
Compound 2a mdpi.comnih.gov Monoclinic P2₁/n 8.8248 16.5758 11.8216 103.951
Compound 3 nih.gov Monoclinic P2₁/n 8.2753 19.9331 8.5875 99.197
Compound 3a nih.gov Monoclinic P2(1)/a - - - -

Reactivity and Mechanistic Studies of 2 Tert Butyl 10h Phenothiazine

Redox Chemistry of 2-Tert-butyl-10H-Phenothiazine Systems

The redox behavior of phenothiazines is central to their utility in various applications. The nitrogen and sulfur heteroatoms in the central ring make the molecule susceptible to oxidation, leading to the formation of radical species.

Formation and Stability of Radical Cations and Neutral Radicals

Phenothiazine (B1677639) and its derivatives are well-known for their ability to form stable radical cations upon oxidation. The oxidation of the phenothiazine nucleus is a monoelectronic, quasireversible process. uni.lu The stability of these radical cations is a key feature of phenothiazine chemistry. For N-substituted phenothiazines, the cationic radicals often exhibit high stability. rsc.org

The formation of neutral radicals is less common but has been achieved. For instance, the 1,9-diamino-3,7-di-tert-butyl-N1,N9-bis(2,6-diisopropylphenyl)-10H-phenothiazin-10-yl radical is the first reported air-stable, neutral phenothiazinyl free radical. rsc.org This exceptional stability is attributed to a significant radical stabilization energy. rsc.org The stability of both cationic and neutral radicals is influenced by the substituents on the phenothiazine core. Bulky groups, such as the tert-butyl group, can sterically hinder dimerization or other decomposition pathways, thereby enhancing the radical's persistence.

Upon oxidation, the geometry of the phenothiazine skeleton changes, tending to become nearly planar in the radical cation form. nih.gov This structural change is accompanied by a shortening of the C–N and C–S bonds within the phenothiazine backbone. nih.gov

Investigation of Electron Transfer Processes and Oxidation Potentials

The electron transfer processes in phenothiazine systems have been extensively studied using techniques like cyclic voltammetry. The oxidation potential of the phenothiazine nucleus is sensitive to the electronic effects of its substituents. uni.lu N-alkyl substitution, for example, does not significantly alter the characteristic monoelectronic oxidation pattern. uni.lu

In some phenothiazine derivatives, two reversible one-electron oxidation events can be observed, leading to the formation of a radical cation and then a dication. The stability of the resulting dication can vary significantly depending on the molecular structure. rsc.org For instance, N-ethyl-3,7-dimethoxyphenothiazine forms a stable dication, whereas the dications of N-ethylphenothiazine and N-ethyl-3,7-dimethylphenothiazine are less stable. rsc.org

The oxidation of phenothiazine is a one-electron, diffusion-controlled process. evitachem.com The pH of the medium can also play a crucial role in the electrochemical behavior, with the oxidation pathway of the parent phenothiazine varying at different pH values. evitachem.com

Intramolecular Processes and Photophysical Behavior

The unique electronic structure of the phenothiazine core gives rise to interesting photophysical properties, including intramolecular charge transfer and sensitivity to the local environment.

Intramolecular Charge Transfer (ICT) Phenomena

Phenothiazine derivatives are known to exhibit intramolecular charge transfer (ICT), where photoexcitation leads to a redistribution of electron density from the electron-donating phenothiazine core to an acceptor moiety within the same molecule. nih.govresearchgate.net This phenomenon is particularly prominent in donor-π-acceptor (D-π-A) systems.

In some cases, the nature of the excited state can be a planar intramolecular charge transfer (PICT) state, which is typically highly fluorescent. researchgate.net In other instances, a twisted intramolecular charge transfer (TICT) state can be formed, which often leads to fluorescence quenching. researchgate.net The specific pathway taken depends on the molecular structure and the surrounding environment. The oxidation state of the sulfur atom in the phenothiazine ring can also influence the efficiency of ICT. researchgate.net

Solvatochromic Effects and Environment Sensitivity

Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a common feature of phenothiazine derivatives exhibiting ICT. The emission spectra of these compounds can be strongly dependent on the solvent, in terms of both wavelength and intensity. uni.lu A significant red shift in the emission spectrum with increasing solvent polarity is indicative of a pronounced ICT character. rsc.org This positive solvatochromism arises from the stabilization of the more polar excited state in polar solvents. rsc.org

The following table illustrates the solvatochromic shift observed in a phenothiazine derivative, showing the change in maximum emission wavelength (λem) with solvent polarity.

SolventDielectric Constant (ε)λem (nm)
Toluene2.38550
Dichloromethane8.93600
Acetonitrile37.5625
Dimethylformamide38.3650

This is an interactive data table based on generalized data for phenothiazine derivatives and may not represent this compound specifically.

Intermolecular Interactions and Supramolecular Assembly

The way in which this compound molecules interact with each other in the solid state is crucial for determining their bulk properties. These interactions are primarily non-covalent and include van der Waals forces, π–π stacking, and potentially hydrogen bonding.

The presence of the bulky tert-butyl group is expected to have a significant impact on the intermolecular packing. Such steric hindrance can lead to looser molecular packing and weaker π–π interactions in the solid state. rsc.org This can, in turn, influence the material's photophysical properties, such as its fluorescence emission wavelength. rsc.org

In the absence of bulky substituents, phenothiazine derivatives often exhibit significant π–π stacking in their crystal structures, with intermolecular distances in the range of 3.670–3.736 Å. nih.gov These interactions can be crucial for properties like room-temperature phosphorescence. rsc.org The introduction of a tert-butyl group would likely disrupt this close packing, leading to a different supramolecular assembly.

Chemical Reaction Mechanisms

The phenothiazine core is a reactive scaffold that participates in a variety of chemical transformations. Understanding the mechanisms of these reactions is essential for synthesizing new functional materials and for elucidating their roles in processes like photocatalysis.

The formation of the phenothiazine ring system itself often involves a domino or tandem C-S and C-N cross-coupling reaction. Iron-catalyzed methods have been developed as an environmentally benign alternative to traditional palladium and copper-catalyzed systems. researchgate.net These reactions typically proceed from substrates like 2-halodiarylamines and thiols. The mechanism involves sequential catalytic cycles for C-S bond formation followed by an intramolecular C-N cyclization to yield the tricyclic phenothiazine structure. researchgate.net

Further functionalization, such as N-arylation, is a key step in modifying the electronic properties of phenothiazines. The cross-dehydrogenative coupling (CDC) of a phenothiazine N-H bond with a phenol (B47542) C-H bond is a notable example. This reaction can be promoted by various oxidizing strategies, including electrochemical, photochemical, and metal-catalyzed methods. researchgate.net The general mechanism involves the oxidation of both the phenothiazine and the phenol. The phenothiazine is oxidized to a phenothiazine radical, which then attacks the phenol to form the C-N bond. researchgate.netnih.gov Electron paramagnetic resonance (EPR) spectroscopy has been used to detect the formation of the phenothiazine radical intermediate during these coupling reactions, providing support for a radical-based pathway. nih.gov

Table 2: Mechanistic Aspects of Phenothiazine Functionalization
Reaction TypeCatalyst/ReagentKey Mechanistic StepIntermediate SpeciesReference
C-S/C-N Domino CouplingIron salts (e.g., FeSO₄·7H₂O)Sequential C-S coupling followed by intramolecular C-N cyclizationNot specified researchgate.net
C-N Cross-Dehydrogenative CouplingVarious oxidants (Ru(II)/Cu(II), FePcF₁₆/Air)Oxidation of phenothiazine and coupling partnerPhenothiazine radical researchgate.netnih.gov

Phenothiazine derivatives, particularly N-aryl phenothiazines, are powerful organic photoredox catalysts due to their strong reducing ability in the excited state. nih.govbeilstein-journals.org The presence of electron-donating groups, such as alkyl or amino groups, on the N-phenyl ring can further enhance their reducing power. nih.gov The general mechanism for photoredox catalysis by phenothiazines operating through an oxidative quenching cycle is as follows:

Photoexcitation : The phenothiazine catalyst (PC) absorbs a photon of light, promoting it to an electronically excited state (PC*). nih.govrsc.org

Electron Transfer : The excited catalyst (PC*) transfers an electron to a substrate (acceptor), generating a substrate radical anion and the phenothiazine radical cation (PC•+). nih.govbeilstein-journals.org This is an outer-sphere electron transfer (OSET) process. nih.gov

Substrate Reaction : The substrate radical anion undergoes further chemical transformation (e.g., protonation, bond cleavage). nih.govbeilstein-journals.org

Catalyst Regeneration : The phenothiazine radical cation (PC•+) is then reduced back to its ground state by a second substrate (donor), completing the catalytic cycle. nih.gov

This mechanism has been successfully applied to a variety of transformations, including dehalogenations and the nucleophilic addition of alcohols to olefins. nih.govbeilstein-journals.orgnih.gov In some cases, the persistent phenothiazine radical cation can itself act as a catalytically active species, participating in two-photon processes. acs.org The tert-butyl group at the 2-position, being an electron-donating group, would be expected to stabilize the radical cation intermediate and modulate the redox potentials of the catalyst, thereby influencing its catalytic efficiency.

Keto-enol tautomerism is a form of constitutional isomerism involving the interconversion of a keto form (containing a C=O bond) and an enol form (containing a C=C-OH group). masterorganicchemistry.com This process is typically a reversible equilibrium. However, in specific molecular architectures involving the phenothiazine scaffold, this tautomerism can play a crucial role in the material's properties and can be effectively irreversible under certain conditions.

This phenomenon is particularly relevant in phenothiazine derivatives where two phenothiazine units are linked by a dicarbonyl bridge, especially a β-diketone linker. chinesechemsoc.orgchinesechemsoc.org In such systems, photoactivation can lead to the generation of radicals. The stability of these radicals is significantly enhanced by keto-enol tautomerism, which allows for delocalization of the radical species. chinesechemsoc.org This stabilization is a key factor in enabling unique photophysical responses, such as photoactivated room-temperature phosphorescence (RTP) and photodeformation. chinesechemsoc.orgchinesechemsoc.org

The process can be considered practically irreversible in a rigid matrix like a polyvinyl alcohol (PVA) film. Upon light irradiation, the system generates radicals, and the keto-enol equilibrium shifts to favor the enol structure, which stabilizes these radicals. chinesechemsoc.org This stabilization, locked in by the rigid polymer matrix and hydrogen bonding, prevents the system from readily reverting to the keto form in the dark, thus trapping the photo-induced state. This combined effect of radical stabilization via tautomerism and matrix rigidification is essential for achieving persistent photoresponses. chinesechemsoc.orgchinesechemsoc.org The tautomerism itself is not inherently irreversible, but its coupling with radical formation and matrix effects leads to a highly stable, long-lived state that behaves as an irreversible transformation under the specified conditions. chinesechemsoc.org

Advanced Applications of 2 Tert Butyl 10h Phenothiazine Based Materials

The integration of the 2-tert-butyl-10H-phenothiazine moiety into advanced materials has unlocked novel functionalities, primarily driven by its potent electron-donating character and sterically hindered structure. These characteristics are pivotal in the design of supramolecular architectures with tailored electronic and photophysical properties.

Covalent Organic Frameworks (COFs) and Extended Conjugated Systems

The strong electron-donating nature of the phenothiazine (B1677639) core makes it a highly valuable building block for constructing donor-acceptor (D-A) type Covalent Organic Frameworks (COFs). nih.govrsc.org The incorporation of phenothiazine units into a crystalline, porous framework allows for the ordered alignment of donor and acceptor moieties, which can significantly promote the separation of photo-generated charge carriers and provide efficient pathways for exciton (B1674681) transport. rsc.org This structural organization is highly advantageous for photocatalytic applications.

Research has demonstrated that phenothiazine-based COFs can achieve very low exciton binding energies, on the order of ~50 meV. nih.govnih.gov This low energy barrier facilitates the effective dissociation of excitons into free electrons and holes, a critical step for enhancing photocatalytic efficiency. nih.gov In conventional organic materials, excitons are often localized with high binding energies (>300 meV), which hinders charge separation. nih.govnih.gov The design of these D-A COFs allows for bandgap engineering, creating materials that can be tailored for specific photochemical applications, such as photocatalytic polymerization without the need for metal catalysts. nih.govnih.gov The resulting polymers have been shown to achieve remarkably high molecular weights, underscoring the efficiency of the COF-based photocatalyst. nih.gov

Table 1: Properties of Phenothiazine-Based Donor-Acceptor COFs

Property Description Significance Reference
Structure Type Donor-Acceptor (D-A) Promotes charge separation and delocalization. rsc.org
Exciton Binding Energy (Eb) As low as ~50 meV Facilitates efficient exciton dissociation into free charge carriers. nih.gov, nih.gov
Key Feature Inherent Crystallinity & Porosity Provides ordered pathways for charge transport and substrate access. nih.gov

| Application | Photocatalysis | Used for reactions like oxidative coupling of amines and polymerization. | nih.gov, rsc.org |

Self-Assembling Systems for Tunable Properties

Derivatives of phenothiazine are being employed to create self-assembled monolayers (SAMs) that function as highly effective hole-selective contacts in inverted perovskite solar cells (PSCs). researchgate.netresearchgate.net The phenothiazine core serves as an excellent hole-transporting unit, while other parts of the molecule are designed with anchoring groups (like phosphonic acids) that bind to the substrate, forming a highly ordered, molecularly thin layer. researchgate.net

The "tunable" nature of these systems comes from the ability to chemically modify the phenothiazine-based molecule. By tailoring the molecular structure, it is possible to precisely control the energy alignment at the interface between the SAM and the perovskite absorber layer. researchgate.net This optimization minimizes non-radiative interfacial recombination losses, a major source of inefficiency in PSCs. researchgate.net An energetically well-aligned interface dramatically improves charge extraction and transport, leading to significant gains in device performance and long-term operational stability. researchgate.netresearchgate.net The use of phenothiazine-based SAMs has led to the development of p-i-n PSCs with high power conversion efficiencies. researchgate.net

Table 2: Performance Enhancement in Perovskite Solar Cells using Phenothiazine-Based SAMs

Parameter Role of Phenothiazine SAM Outcome Reference
Interface Engineering Forms an energetically well-aligned interface with the perovskite. Minimizes interfacial energy loss. researchgate.net
Charge Dynamics Acts as a hole-selective contact, facilitating efficient hole extraction. Improves charge transport and reduces non-radiative recombination. researchgate.net

| Device Performance | Enhances key photovoltaic parameters. | Leads to higher Power Conversion Efficiency (PCE) and stability. | researchgate.net, researchgate.net |

Aggregation-Induced Emission (AIE) Systems

Phenothiazine and its derivatives are key components in the development of materials exhibiting Aggregation-Induced Emission (AIE). nih.govacs.org In the AIE phenomenon, molecules that are non-emissive or weakly fluorescent in dilute solutions become highly luminescent upon aggregation in a poor solvent or in the solid state. researchgate.net This behavior is contrary to the aggregation-caused quenching (ACQ) effect typically observed in conventional fluorophores. nih.gov

The mechanism behind AIE in phenothiazine-based systems is attributed to the restriction of intramolecular rotations (RIR) in the aggregated state. acs.orgresearchgate.net In solution, the phenothiazine unit can undergo low-frequency rotational and vibrational motions, which provide non-radiative pathways for the excited state to decay, thus quenching fluorescence. When the molecules aggregate, these intramolecular motions are physically hindered, blocking the non-radiative decay channels. nih.gov This forces the excited state to decay radiatively, resulting in a significant enhancement of fluorescence emission. nih.govacs.org Donor-acceptor type luminophores incorporating phenothiazine have shown this distinct AIE behavior, which is valuable for applications in organic light-emitting diodes (OLEDs) and bioimaging. nih.govresearchgate.netrsc.org

Table 3: Photophysical Properties Illustrating AIE in a Phenothiazine Derivative

State Environment Intramolecular Motion Fluorescence Quantum Yield (ΦF) Emission Reference
Monomer Dilute Solution (e.g., THF) Active / Unrestricted Low (e.g., 0.8%) Weak acs.org

| Aggregate | Aggregated State (e.g., THF/Water mixture) | Restricted | High (e.g., 8%) | Strong | acs.org |

Future Perspectives in 2 Tert Butyl 10h Phenothiazine Research

Emerging Synthetic Strategies and Novel Derivatization Pathways

Future synthetic research will likely focus on developing more efficient, scalable, and environmentally benign methods for creating 2-tert-butyl-10H-phenothiazine and its derivatives. While established methods like the Smiles rearrangement and reactions involving 2-aminobenzenethiol provide a solid foundation, emerging strategies are set to expand the synthetic toolkit. researchgate.netnih.gov

Key areas of development include:

Catalytic and Microwave-Assisted Techniques: These methods are being explored to enhance reaction rates, improve yields, and broaden the scope of applicable substrates for phenothiazine (B1677639) synthesis. nih.gov

N-Position Functionalization: The nitrogen atom at the 10-position is a prime site for derivatization, allowing for the introduction of various alkyl or aromatic groups that can fine-tune the molecule's solubility, electronic properties, and solid-state packing. researchgate.netmdpi.com Revisiting N-alkylation with functional groups that can be easily converted into polar side chains is a promising route for creating derivatives suitable for bioanalytical applications. chemrxiv.org

Molecular Hybridization: A significant future direction is the creation of hybrid molecules that combine the this compound core with other functional pharmacophores or electronic moieties. mdpi.com This approach aims to develop compounds with synergistic or entirely new properties. Examples of potential hybridization partners include coumarins for fluorescent dyes, dithiocarbamates, and other heterocyclic systems like isoxazole (B147169) or 1,3,4-thiadiazole. chemrxiv.orgmdpi.com

Synthetic StrategyObjectivePotential Outcome
Catalytic Methods Increase efficiency and reduce waste in core synthesis.Greener and more cost-effective production. nih.gov
Microwave Assistance Accelerate reaction times and improve yields.Rapid synthesis of a diverse library of derivatives. nih.gov
N-Alkylation Introduce diverse functional groups at the N-10 position.Tailored solubility and electronic properties. mdpi.comchemrxiv.org
Molecular Hybridization Combine with other functional molecular scaffolds.Novel materials with synergistic properties for electronics or medicine. mdpi.com

Advanced Computational Approaches for Predictive Design and Property Optimization

The role of computational chemistry in guiding the development of new materials is becoming increasingly indispensable. Advanced computational methods allow for the in silico design and screening of novel this compound derivatives, saving significant time and resources compared to purely experimental approaches.

Future research will heavily rely on:

Density Functional Theory (DFT): DFT and Time-Dependent DFT (TD-DFT) have proven effective in exploring the impact of structural modifications on the optoelectronic properties of phenothiazine-based compounds. mdpi.com These methods are used to optimize molecular geometries, calculate frontier molecular orbital energies (HOMO-LUMO), predict absorption spectra, and assess key parameters for applications in organic solar cells. mdpi.comnih.gov

Quantum Theory of Atoms in Molecules (QTAIM): This theoretical analysis provides deeper insights into the nature of chemical bonds and intermolecular interactions within a molecule, such as weak intramolecular hydrogen bonds that can influence a derivative's conformation and activity. mdpi.comnih.gov

Computational MethodPredicted PropertyApplication Area
DFT (B3LYP/6-311G(d,p)) Molecular geometries, electronic structures, HOMO-LUMO energy gap. mdpi.commdpi.comOrganic Electronics, Photovoltaics mdpi.com
TD-DFT Electronic excitations, maximum absorption spectra. mdpi.comOptoelectronics, Solar Cells mdpi.com
CPCM/DFT Thermochemical parameters in solution (BDE, IP, PDE). mdpi.comAntioxidant Activity, Reaction Mechanisms nih.gov
QTAIM Intramolecular hydrogen bond characterization, bond critical point analysis. mdpi.comnih.govStructural Chemistry, Drug Design nih.gov

Development of Novel Material Architectures with Enhanced Performance

The inherent properties of this compound—strong electron-donating ability, reversible oxidizability, and a non-planar "butterfly" conformation—make it an excellent building block for a variety of advanced materials. researchgate.netrsc.org The tert-butyl group specifically plays a crucial role by providing steric hindrance that can disrupt intermolecular packing, influencing the material's solid-state fluorescence and response to mechanical stimuli. rsc.org

Future work in this area will focus on incorporating this compound into sophisticated material architectures:

Donor-π-Acceptor (D-π-A) Systems: Phenothiazine derivatives are extensively used as the electron donor (D) component in D-π-A molecules designed for organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). mdpi.com The tert-butyl group can enhance solubility and influence film morphology, which is critical for device efficiency.

Mechanofluorochromic (MFC) Materials: The influence of the tert-butyl group on solid-state packing makes it a key component in the design of MFC materials. These materials change their fluorescence color in response to mechanical force (e.g., grinding or stretching). rsc.org Research has shown that the presence of a tert-butyl group can lead to looser molecular packing and a more pronounced color shift upon grinding compared to analogues without the group. rsc.org

π-Conjugated Polymers: Incorporating the this compound unit into the main chain of π-conjugated co-poly-ynes is a strategy for developing materials with narrow band gaps and good electrical conductivity for use in PLEDs and PSCs. manchester.ac.uk

Hole-Transporting Materials (HTMs): The electron-rich nature of the phenothiazine core makes it suitable for use in HTMs for perovskite solar cells and as emitters in advanced OLEDs, including those based on thermally activated delayed fluorescence (TADF). researchgate.net

Material ArchitectureKey Role of this compoundEnhanced Performance
Organic Solar Cells (D-π-A) Strong electron donor, enhances solubility. researchgate.netmdpi.comHigh open-circuit voltage, improved power conversion efficiency. mdpi.com
Mechanofluorochromic Solids Steric hindrance disrupts packing, alters solid-state emission. rsc.orgReversible and significant fluorescence color change under force. rsc.org
Conjugated Co-poly-ynes Electroactive and photoactive donor core. manchester.ac.ukTunable optoelectronic properties for PLEDs and PSCs. manchester.ac.uk
OLEDs/Perovskite Solar Cells Hole-transporting layer, fluorescent emitter. rsc.orgresearchgate.netHigh external quantum efficiencies in doping-free devices. researchgate.net

Interdisciplinary Research Opportunities in Advanced Functional Materials

The versatility of the this compound scaffold opens up numerous avenues for interdisciplinary collaboration, bridging the gap between chemistry, materials science, physics, and biology. The unique combination of its redox activity, photophysical properties, and synthetic flexibility allows its application to extend beyond traditional boundaries. researchgate.netrsc.org

Promising areas for future interdisciplinary research include:

Organic Bioelectronics: The interface between electronic devices and biological systems is a rapidly growing field. Phenothiazine derivatives, known for their electrochemical activity, could be integrated into biosensors or devices for neuromorphic computing, leveraging their ability to undergo stable and reversible oxidation.

Chemosensors and Environmental Monitoring: By functionalizing the phenothiazine core with specific recognition units, it is possible to design chemosensors that exhibit a change in their optical or electronic properties upon binding to a target analyte. This could be applied to the detection of pollutants or biologically relevant molecules. researchgate.net

Energy Storage: The stable radical cation formation and reversible redox behavior of phenothiazines make them potential candidates for use in organic radical batteries and redox flow batteries, offering a metal-free alternative for energy storage solutions. researchgate.net

Photo-controlled Systems: The photoactive nature of the phenothiazine ring system could be exploited in the development of photo-responsive materials, where light can be used as a stimulus to switch material properties, leading to applications in data storage and smart materials. manchester.ac.uk

This convergence of disciplines will be crucial for translating the fundamental chemical properties of this compound derivatives into next-generation technologies.

Q & A

Basic Questions

Q. What are the standard synthetic routes for 2-tert-butyl-10H-phenothiazine?

  • Methodological Answer : The synthesis typically involves palladium-catalyzed coupling reactions or nucleophilic substitution. For example, in a Pd-catalyzed approach, a tert-butyl group is introduced via Buchwald-Hartwig amination using NaOtBu as a base and dry toluene as the solvent . Alternatively, hydrolysis of intermediates (e.g., esters or amides) under basic conditions (KOH in ethanol/water) yields carboxylic acid derivatives, which can be further functionalized . Key steps include flash chromatography for purification and spectroscopic validation (NMR, IR).

Q. What spectroscopic techniques are essential for characterizing this compound derivatives?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Critical for confirming substituent positions and tert-butyl group integration (e.g., distinct proton environments in 1H^1H NMR and 13C^{13}C shifts for quaternary carbons) .
  • X-ray Crystallography : Resolves conformational details, such as bond angles (e.g., C12–N1–C1 = 178.45°) and torsion angles (e.g., −175.11° for C6–S1–C7–C8), which influence reactivity .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns (e.g., molecular ion peaks matching C16_{16}H17_{17}N3_3O derivatives) .

Advanced Research Questions

Q. How does the tert-butyl substituent influence the conformational stability of 10H-phenothiazine derivatives?

  • Methodological Answer : The bulky tert-butyl group induces steric hindrance, altering the phenothiazine core’s planarity. X-ray data show deviations in bond angles (e.g., C2–C1–N1 = −28.87°) and torsion angles (e.g., −153.28° for C5–C6–S1), which affect electron delocalization and redox properties . Computational modeling (DFT) can further predict steric effects on reaction pathways.

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

  • Methodological Answer :

  • Catalyst Selection : Pd catalysts (e.g., Pd(OAc)2_2) with ligands like XPhos enhance coupling efficiency .
  • Solvent and Base : Dry toluene with NaOtBu minimizes side reactions compared to polar solvents .
  • Temperature Control : Reactions at 80–100°C balance kinetics and decomposition risks.
  • Purification : Flash chromatography with ethyl acetate/hexane gradients isolates products with >95% purity .

Q. What strategies mitigate degradation in photocatalytic applications of this compound?

  • Methodological Answer : Stability under oxidative conditions can be improved by:

  • Structural Modifications : Introducing electron-withdrawing groups (e.g., sulfonyl groups) to reduce radical formation .
  • Encapsulation : Embedding the compound in mesoporous silica or polymeric matrices to limit photodegradation .
  • Additives : Using radical scavengers (e.g., TEMPO) during photocatalytic cycles .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported reaction yields for similar phenothiazine derivatives?

  • Methodological Answer : Contradictions often arise from:

  • Catalyst Activity : Pd vs. Cu catalysts yield different intermediates (e.g., 58% vs. <30% yields) .
  • Purification Methods : Flash chromatography vs. recrystallization affects purity and isolated mass .
  • Analytical Sensitivity : NMR integration thresholds (e.g., 0.3% vs. 1% detection limits) may overlook minor byproducts.
  • Table : Comparison of Reaction Conditions
StudyCatalystBaseSolventYield (%)Purity (%)
Pd(OAc)2_2NaOtBuToluene58>95
NoneKOHEthanol7085–90

Q. How do steric effects from tert-butyl groups impact regioselectivity in electrophilic substitution reactions?

  • Methodological Answer : The tert-butyl group directs electrophiles to the less hindered positions (e.g., C3/C7 over C1/C9). Crystallographic data (e.g., C14–C15–C20 bond angles = 155.97°) confirm steric crowding near the sulfur atom, favoring meta-substitution . Kinetic studies using competitive reactions (e.g., nitration) can quantify regioselectivity ratios.

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